![molecular formula C18H14N2O3S B2791259 3-Cyano-N-[2-[5-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl]benzamide CAS No. 2320855-16-9](/img/structure/B2791259.png)
3-Cyano-N-[2-[5-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl]benzamide
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Overview
Description
“3-Cyano-N-[2-[5-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl]benzamide” is a compound with the molecular formula C18H14N2O3S. It’s a potential class of biologically active compounds . Thiophene-based analogs, such as this compound, have been of interest to a growing number of scientists due to their potential biological effects .
Synthesis Analysis
The synthesis of thiophene derivatives, like the compound , often involves heterocyclization of various substrates . Typical and significant synthetic methods to thiophene derivatives include the Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis . The Gewald is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives .Molecular Structure Analysis
The molecular structure of this compound includes a thiophene ring, which is a five-membered ring made up of one sulfur as a heteroatom with the formula C4H4S . It also contains a furan ring and a benzamide group.Chemical Reactions Analysis
Thiophene derivatives are known to undergo a variety of chemical reactions. For instance, a new [2 + 2+1] cyclization of 3-(2-aryl-2-oxoethylidene)-2-oxindoles and two equivalents of α-thiocyanato ketones in the presence of potassium t-butoxide under microwave irradiation were disclosed to provide 2,3,5-trisubstituted thiophene derivatives .Physical And Chemical Properties Analysis
The compound has a molecular weight of 338.38. More specific physical and chemical properties such as melting point, solubility, and density are not provided in the sources.Scientific Research Applications
Medicinal Chemistry
Thiophene and its substituted derivatives, which include the compound , are a very important class of heterocyclic compounds. They have a wide range of therapeutic properties with diverse applications in medicinal chemistry . These include anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting, and anti-cancer properties .
Anti-Cancer Applications
The compound has shown potential as an anti-cancer agent. It has been reported to inhibit tumor cell growth in vitro on three human tumor cell lines .
Anti-Microbial Applications
Among all the synthesized derivatives, the compound showed a greater inhibitory effect against organisms used, particularly against B. subtilis, E. coli, P. vulgaris, and S. aureus .
5-LOX Inhibitor
The compound has been suggested for further structure optimization and in-depth studies as a possible 5-LOX inhibitor .
Material Science
Thiophene and its derivatives also have applications in material science . They have attracted great interest in industry as well as academia .
Near-Infrared Emission
The compound has been associated with new electronic acceptor groups and dipolar fluorescent groups that display near-infrared emission in solution .
Mechanism of Action
Target of Action
It is suggested that the compound may have high binding affinity to multiple receptors , which could be helpful in developing new useful derivatives .
Mode of Action
It is known that the compound interacts with its targets, leading to changes that could result in various biological activities . The compound’s interaction with its targets could involve binding with high affinity .
Biochemical Pathways
It is known that indole derivatives, which share structural similarities with the compound, can affect a wide range of biological activities . These activities include antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, and more .
Pharmacokinetics
It is known that heterocyclic compounds, which include the compound, are extensively distributed in nature and have versatile synthetic applicability and biological activity .
Result of Action
It is suggested that the compound may have diverse biological activities and immeasurable potential to be explored for newer therapeutic possibilities .
Action Environment
It is known that the compound is soluble in most organic solvents like alcohol and ether but insoluble in water , which could influence its action and stability.
Future Directions
properties
IUPAC Name |
3-cyano-N-[2-[5-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N2O3S/c19-10-12-3-1-4-13(9-12)18(22)20-11-14(21)16-6-7-17(24-16)15-5-2-8-23-15/h1-9,14,21H,11H2,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BWQMDHKSODUMEB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(=O)NCC(C2=CC=C(S2)C3=CC=CO3)O)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-cyano-N-{2-[5-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl}benzamide |
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